molecular formula C10H22ClNO B1440433 2-(3-Piperidinyl)ethyl propyl ether hydrochloride CAS No. 946727-29-3

2-(3-Piperidinyl)ethyl propyl ether hydrochloride

Cat. No. B1440433
CAS RN: 946727-29-3
M. Wt: 207.74 g/mol
InChI Key: YFFKPXGKIVNTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Piperidinyl)ethyl propyl ether hydrochloride” is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 . It is commonly used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCCOCCC1CCCNC1.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Alkyl-oxygen Heterolysis : Acetoxy and propionoxy esters of 1-phenethyl-4-(2′-furyl)-4-piperidinol hydrochlorides, when treated with hydrogen chloride in an alkanol, convert into corresponding 4-alkoxy ethers and elimination products. This indicates the potential for alkyl-oxygen heterolysis in compounds related to 2-(3-Piperidinyl)ethyl propyl ether hydrochloride (Casy, Beckett, & Armstrong, 1961).

Biological Properties

  • Antibacterial and Antioxidant Properties : A study synthesizing new hydrochlorides of aminopropanols, similar in structure to this compound, found that some exhibited moderate antibacterial activity. Additionally, certain hydrochlorides demonstrated high antioxidant activity (Гаспарян et al., 2011).

Cytotoxicity and Anticancer Applications

  • Cytotoxic and Anticancer Agents : A study on the syntheses of various hydrochloride compounds revealed significant cytotoxicity toward murine cells and human tumors. Some compounds, structurally similar to this compound, showed promising in vivo activity against colon cancers, indicating potential use as cytotoxic and anticancer agents (Dimmock et al., 1998).

Pharmacokinetics and Metabolism

  • Drug Metabolism : The metabolic pathways of HM781-36B, a compound similar to this compound, were studied. It involved hydroxylation, dehalogenation, and demethylation, providing insights into the potential metabolism of similar compounds (Kim et al., 2013).

Safety and Hazards

“2-(3-Piperidinyl)ethyl propyl ether hydrochloride” is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

properties

IUPAC Name

3-(2-propoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKPXGKIVNTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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